molecular formula C16H10N2O3S2 B10808326 4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B10808326
M. Wt: 342.4 g/mol
InChI Key: OBQPPMYJVOKFAX-UHFFFAOYSA-N
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Description

4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid: is a complex organic compound characterized by its thiazolidinone and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of benzoic acid with thiazolidinone derivatives under specific conditions. One common method is the condensation reaction between benzoic acid and 2-pyridinecarboxaldehyde in the presence of a thiourea derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiazolidinone ring can be oxidized to form corresponding sulfones or sulfoxides.

  • Reduction: : Reduction reactions can lead to the formation of thiazolidin-3-one derivatives.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: : Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

  • Oxidation: : Formation of sulfones or sulfoxides.

  • Reduction: : Formation of thiazolidin-3-one derivatives.

  • Substitution: : Formation of nitro or halogenated pyridine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its antimicrobial properties and potential use as a bioactive compound.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both thiazolidinone and pyridine rings. Similar compounds include:

  • Thiazolidinediones: : Used in the treatment of diabetes.

  • Pyridine derivatives: : Employed in various pharmaceuticals and agrochemicals.

These compounds share some structural similarities but differ in their functional groups and applications.

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)

InChI Key

OBQPPMYJVOKFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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